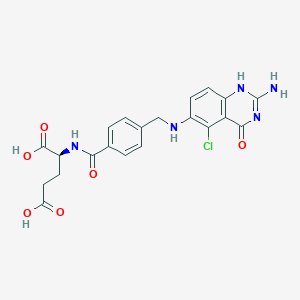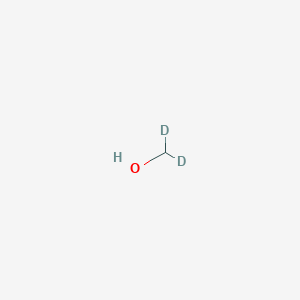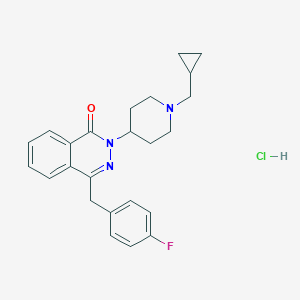
1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine reuptake inhibitor (NRI). By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the brain, leading to improved mood and pain relief.
Biochemical and Physiological Effects
Studies have shown that 1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride has a positive effect on neurotransmitter levels in the brain, specifically serotonin and norepinephrine. This leads to improved mood and pain relief. It has also been shown to have a low potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride in lab experiments is its low potential for abuse and addiction. However, its exact mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
For research include further investigation into its exact mechanism of action, as well as its potential as a treatment for other neurological disorders. Additionally, more studies are needed to fully understand its safety and potential side effects.
Métodos De Síntesis
The synthesis of 1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride involves the reaction of 4-(4-fluorobenzyl) piperidine with cyclopropylmethylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with phthalic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression and anxiety. It has also been investigated for its potential as a pain reliever.
Propiedades
Número CAS |
110406-69-4 |
|---|---|
Fórmula molecular |
C24H27ClFN3O |
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
2-[1-(cyclopropylmethyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C24H26FN3O.ClH/c25-19-9-7-17(8-10-19)15-23-21-3-1-2-4-22(21)24(29)28(26-23)20-11-13-27(14-12-20)16-18-5-6-18;/h1-4,7-10,18,20H,5-6,11-16H2;1H |
Clave InChI |
TZXIELQHGDBHKH-UHFFFAOYSA-N |
SMILES |
C1CC1CN2CCC(CC2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
SMILES canónico |
C1CC1CN2CCC(CC2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Otros números CAS |
110406-69-4 |
Sinónimos |
1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-flu orophenyl)methyl)-, monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)




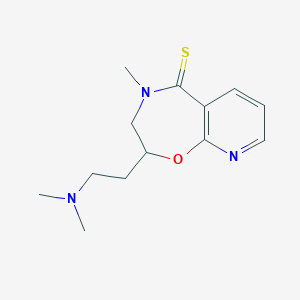



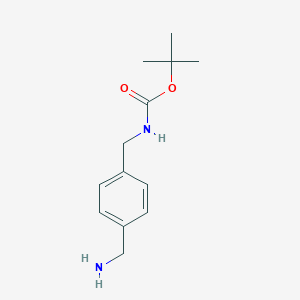
![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)
